molecular formula C20H24FN3O2S B2391386 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034528-13-5

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2391386
CAS No.: 2034528-13-5
M. Wt: 389.49
InChI Key: NDIMEEIGFDVRQZ-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multi-step organic reactions. The process may include:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the fluoropyrimidine moiety: This step involves the nucleophilic substitution reaction where the fluoropyrimidine group is attached to the piperidine ring.

    Attachment of the ethanone group: The ethanone group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.

    Thioether formation: The isopropylthio group is incorporated via a substitution reaction, typically using thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Catalysts and solvents: Selection of suitable catalysts and solvents to enhance reaction rates and selectivity.

    Purification techniques: Use of chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoropyrimidine and isopropylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, thiols, and appropriate bases or acids.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.

    Biology: Studying its effects on cellular processes and potential as a biochemical tool.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to receptors or enzymes: Modulating their activity.

    Interfering with cellular pathways: Affecting signal transduction or metabolic processes.

    Molecular targets: Specific proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone
  • **1-(3-(Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(ethylthio)phenyl)ethanone

Uniqueness

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the fluoropyrimidine moiety, which can enhance its biological activity and stability. The isopropylthio group may also impart specific chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-14(2)27-18-7-5-15(6-8-18)10-19(25)24-9-3-4-17(13-24)26-20-22-11-16(21)12-23-20/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIMEEIGFDVRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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